molecular formula C14H20 B11951157 Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- CAS No. 4433-05-0

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-

Cat. No.: B11951157
CAS No.: 4433-05-0
M. Wt: 188.31 g/mol
InChI Key: PGJOOQCXPNHXDI-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is a unique organic compound characterized by its bicyclic structure. This compound falls under the category of cyclopropane derivatives and is known for its strained ring system, which imparts significant reactivity. The compound’s structure consists of two fused cyclopropane rings, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically employs catalysts such as platinum (II) and gold (I) to facilitate the cycloisomerization process . The reaction conditions often involve mild temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the catalyst loading, reaction time, and purification processes to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- involves the release of ring strain upon reaction. This strain release provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal species, facilitating ring-opening reactions and subsequent transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is unique due to its highly strained bicyclic structure, which imparts significant reactivity. This makes it a valuable compound for studying ring strain effects and exploring new synthetic methodologies .

Properties

CAS No.

4433-05-0

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane

InChI

InChI=1S/C14H20/c1-2-6-10-9(5-1)13(10)14-11-7-3-4-8-12(11)14/h9-12H,1-8H2

InChI Key

PGJOOQCXPNHXDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2=C3C4C3CCCC4

Origin of Product

United States

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